A Comprehensive Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinic Acid
A Comprehensive Technical Guide to 2-Bromo-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)nicotinic acid, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features—a pyridine core functionalized with a bromine atom, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group—confer valuable properties for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for professionals in the field.
The Chemical Abstracts Service (CAS) has assigned the number 749875-07-8 to 2-Bromo-6-(trifluoromethyl)nicotinic acid.[1][2][3] This identifier is crucial for accurate documentation and procurement in research and development.
Physicochemical Properties and Structural Features
The strategic placement of the bromo and trifluoromethyl substituents on the nicotinic acid scaffold significantly influences its reactivity and utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 749875-07-8 | [1][2][3] |
| Molecular Formula | C7H3BrF3NO2 | [2][3] |
| Molecular Weight | 270.00 g/mol | [2] |
| Appearance | Solid | [2][3] |
| Melting Point | 130-132 °C | [3] |
| Boiling Point | 290 °C | [3] |
| Density | 1.863 g/cm³ | [3] |
| Flash Point | 129 °C | [3] |
The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, which are desirable characteristics in drug design. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Synthesis and Reactivity
The synthesis of 2-Bromo-6-(trifluoromethyl)nicotinic acid and its derivatives is a topic of significant interest in organic chemistry. Various synthetic routes have been developed, often involving the construction of the pyridine ring as a key step.[4][5]
One common synthetic approach involves the cyclization of fluorinated precursors to form the trifluoromethyl-substituted pyridine ring.[4] The reactivity of the compound is dominated by the functional groups present. The carboxylic acid can undergo standard transformations such as esterification and amidation. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 2-position.
Caption: Key synthetic transformations of 2-Bromo-6-(trifluoromethyl)nicotinic acid.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, appearing in a range of therapeutic agents and agrochemicals.[6] This is due to the favorable physicochemical properties imparted by the trifluoromethyl group.
Role as a Synthetic Intermediate
2-Bromo-6-(trifluoromethyl)nicotinic acid is a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[7] For instance, nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs) and other biological targets, making them attractive for the development of new therapeutics.[8] The nicotinate scaffold itself is considered a "privileged" structure in drug design.[9]
Potential Therapeutic Applications
Derivatives of trifluoromethyl-substituted nicotinic acids have been investigated for a variety of therapeutic applications:
-
Antimicrobial and Anticancer Agents : Compounds containing trifluoromethyl groups have shown significant antimicrobial and anticancer properties.[7]
-
KRAS G12C Inhibitors : The 6-bromo-5-(trifluoromethyl)pyridine core, a related isomer, is crucial in the synthesis of Divarasib (GDC-6036), a potent and selective inhibitor of the KRAS G12C oncoprotein, a challenging target in cancer therapy.[6]
-
TRPM8 Antagonists : A derivative of nicotinic acid, AMG 333, has been developed as a potent and selective antagonist of the TRPM8 channel and has been evaluated in clinical trials for the treatment of migraine.[10]
Caption: Role of the title compound in a typical drug discovery workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-(trifluoromethyl)nicotinic acid with an arylboronic acid.
Materials:
-
2-Bromo-6-(trifluoromethyl)nicotinic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-6-(trifluoromethyl)nicotinic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
2-Bromo-6-(trifluoromethyl)nicotinic acid and its precursor, 2-Bromo-6-(trifluoromethyl)pyridine, should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
Hazard Statements:
In case of contact, rinse the affected area with plenty of water.[11][13] If inhaled, move to fresh air.[11][13] Always consult the Safety Data Sheet (SDS) before handling the compound.[11][12][13]
Conclusion
2-Bromo-6-(trifluoromethyl)nicotinic acid is a highly valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutic agents.
References
-
Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]
-
ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]
-
PubChem. 6-(Trifluoromethyl)nicotinic acid. [Link]
- Google Patents.
-
PubMed. From Ligand Design to Therapeutic Efficacy: The Challenge for Nicotinic Receptor Research. [Link]
-
PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Link]
Sources
- 1. 2-Bromo-6-(trifluoromethyl)nicotinic acid | [frontierspecialtychemicals.com]
- 2. 2-Bromo-6-(trifluoromethyl)nicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 2-BROMO-6-TRUFLUOROMETHYL-3-PYRIDINECARBOXYLIC ACID | 749875-07-8 [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-5-(trifluoromethyl)nicotinic acid | 1805579-11-6 | Benchchem [benchchem.com]
- 7. 2-Bromo-5-(trifluoromethyl)nicotinic acid | 1211515-81-9 | Benchchem [benchchem.com]
- 8. From ligand design to therapeutic efficacy: the challenge for nicotinic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
